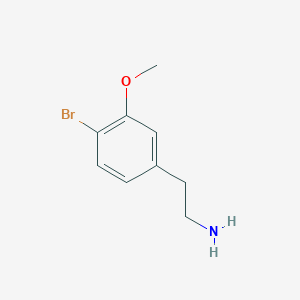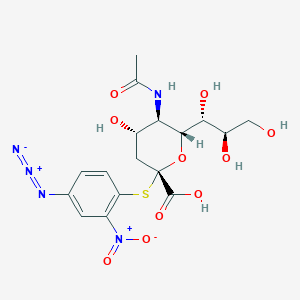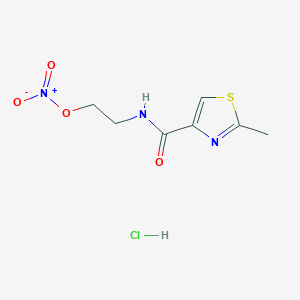
Methyl 3-(3-oxopropyl)benzoate
Übersicht
Beschreibung
“Methyl 3-(3-oxopropyl)benzoate” is a chemical compound with the molecular formula C11H12O3 . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic aldehyde .
Synthesis Analysis
The synthesis of “Methyl 3-(3-oxopropyl)benzoate” involves several steps. The general procedure involves the Diels-Alder Reaction of Methyl Coumalate . The synthesis is carried out in toluene at 200°C for 16 hours under an inert atmosphere . The yield of the reaction is approximately 77% .Molecular Structure Analysis
“Methyl 3-(3-oxopropyl)benzoate” has a molecular weight of 192.21 . It contains 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . The 2D chemical structure image of “Methyl 3-(3-oxopropyl)benzoate” is also known as the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-(3-oxopropyl)benzoate” include the Diels-Alder Reaction of Methyl Coumalate . Nitration is another reaction that can occur, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .Physical And Chemical Properties Analysis
“Methyl 3-(3-oxopropyl)benzoate” has a molecular weight of 192.21 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Agriculture: Botanical Pesticide
Methyl 3-(3-oxopropyl)benzoate: has been explored as a botanical pesticide. Its efficacy as an environmentally safe insecticide makes it a promising candidate for integrated pest management. It is particularly effective against a range of agricultural pests and has modes of action such as contact toxicant, fumigant, and repellent .
Medicine: Antimicrobial and Anti-inflammatory Agent
In medical research, derivatives of benzoate compounds like Methyl 3-(3-oxopropyl)benzoate are studied for their antimicrobial properties. They are also investigated for potential anti-inflammatory effects, which could be beneficial in treating various medical conditions .
Environmental Science: Insecticide Resistance Management
This compound is significant in environmental science for its role in managing insecticide resistance. The use of Methyl 3-(3-oxopropyl)benzoate as a botanical insecticide contributes to reducing the reliance on synthetic pesticides, which is crucial for maintaining ecological balance .
Materials Science: Synthesis of Advanced Materials
In materials science, Methyl 3-(3-oxopropyl)benzoate is utilized in the synthesis of advanced materials. Its chemical structure is valuable for creating polymers and composites with specific properties for industrial applications .
Analytical Chemistry: Chromatography and Spectroscopy
The compound finds applications in analytical chemistry where it may be used as a standard or reagent in chromatographic and spectroscopic methods. Its stability and distinct chemical properties allow for precise measurements and analysis .
Biochemistry: Metabolic Studies
Methyl 3-(3-oxopropyl)benzoate: plays a role in biochemistry for studying metabolic pathways. It can be used to trace the synthesis and degradation of complex molecules, aiding in the understanding of cellular processes .
Pharmaceutical Research: Drug Development
In pharmaceutical research, Methyl 3-(3-oxopropyl)benzoate is a candidate for drug development due to its potential biological activities. It may serve as a precursor or intermediate in the synthesis of therapeutic agents .
Organic Chemistry: Catalysis and Reaction Mechanisms
Lastly, in organic chemistry, this compound is involved in studies related to catalysis and reaction mechanisms. It can act as a substrate in palladium-catalyzed reactions, which are pivotal for constructing complex organic molecules .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(3-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJHVJJESWQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438524 | |
| Record name | Methyl 3-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-oxopropyl)benzoate | |
CAS RN |
111393-29-4 | |
| Record name | Methyl 3-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)
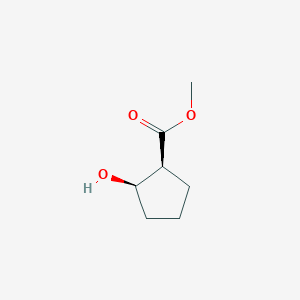




![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)
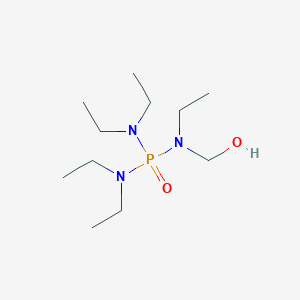

![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)
